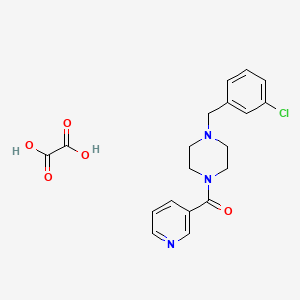
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one, commonly known as DPP, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP belongs to the family of diarylethenes, which are characterized by their ability to undergo reversible photochromic reactions. DPP is particularly interesting due to its unique photochromic properties, which make it a promising candidate for a wide range of applications in materials science, optoelectronics, and biological imaging.
Mécanisme D'action
The mechanism of action of DPP is based on its ability to undergo reversible photochromic reactions. In its ground state, DPP exists in a closed form that is non-conjugated. Upon exposure to UV light, DPP undergoes a photochemical reaction that results in the formation of an open, conjugated form. This open form is highly colored and absorbs light at a different wavelength than the closed form. The open form can be converted back to the closed form by exposure to visible light or by thermal relaxation.
Biochemical and Physiological Effects:
While DPP has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in biological imaging and sensing. DPP has been shown to be non-toxic to cells and has been used to image living cells in real-time. Its reversible photochromic properties make it an ideal candidate for use in biological imaging and sensing applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPP is its reversible photochromic properties, which make it an ideal candidate for use in molecular switches and biological imaging applications. DPP is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DPP is its sensitivity to oxygen and moisture, which can degrade the compound and affect its photochromic properties.
Orientations Futures
There are many potential future directions for research on DPP. One area of interest is the development of new molecular switches based on DPP that can be switched using different stimuli, such as temperature, pressure, or chemical signals. Another area of interest is the development of new applications for DPP in biological imaging and sensing. Finally, there is potential for the development of new materials based on DPP that can be used in optoelectronics and other applications.
Méthodes De Synthèse
The synthesis of DPP involves a multi-step process that requires careful control of reaction conditions and purification steps. The most commonly used method for synthesizing DPP involves the reaction of 4-bromoanisole with 4-phenylphenol in the presence of a palladium catalyst to form a diarylethene intermediate. This intermediate is then reacted with cyclopentadienone in the presence of a base to form DPP. The resulting product is purified using column chromatography to obtain a high-purity sample.
Applications De Recherche Scientifique
DPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPP is in the field of molecular switches, which are molecules that can be switched between two or more states in response to an external stimulus. DPP is particularly interesting due to its reversible photochromic properties, which make it an ideal candidate for use in molecular switches.
Propriétés
IUPAC Name |
3,4-bis(4-phenoxyphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O3/c42-41-39(29-13-5-1-6-14-29)37(31-21-25-35(26-22-31)43-33-17-9-3-10-18-33)38(40(41)30-15-7-2-8-16-30)32-23-27-36(28-24-32)44-34-19-11-4-12-20-34/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLFYMDENBKTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)
![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)
